molecular formula C38H55NO10 B8134414 No-ursodeoxycholic acid CAS No. 301828-26-2

No-ursodeoxycholic acid

Cat. No. B8134414
CAS RN: 301828-26-2
M. Wt: 685.8 g/mol
InChI Key: WTAVOESJEWSDJC-OBOLPPCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NCX-1000 is under investigation in clinical trial NCT00414869 (Preliminary Efficacy and Tolerability of NCX-1000 After Repeated Oral Doses in Patients With Elevated Portal Pressure).

Scientific Research Applications

  • Immune-Mediated Liver Diseases : Ursodeoxycholic acid has been shown to inhibit human mononuclear cell proliferation, which could be beneficial in treating immune-mediated liver diseases (Lacaille & Paradis, 1993).

  • Nitric Oxide Production : It may exert a beneficial effect by attenuating the production of nitric oxide, which is important in the pathogenesis of autoimmunity (Hattori et al., 1996).

  • Liver Disease Treatment : Ursodeoxycholic acid is known for its cytoprotective, anti-apoptotic, membrane-stabilizing, anti-oxidative, and immunomodulatory effects, making it beneficial in treating various liver diseases (Kumar & Tandon, 2001).

  • Primary Biliary Cirrhosis : It improves laboratory test markers of cholestasis and hepatic inflammation, and delays histological progression in primary biliary cirrhosis (Combes, 1997).

  • Cholestatic Disorders : Ursodeoxycholic acid prolongs survival in primary biliary cirrhosis and improves biochemical parameters of cholestasis in various cholestatic disorders (Trauner & Graziadei, 1999).

  • Ovarian Ischemia/Reperfusion Injury : There is evidence suggesting its potential use in protecting the ovary against ischemia and reperfusion injury (Akdemir et al., 2015).

  • Biliary System Disorders : Ursodeoxycholic acid, in combination with other extracts, has applications in treating disorders of the biliary system (Bondarenko et al., 2018).

  • Cholesterol Gallstones : It is used to dissolve cholesterol stones and is one of the few drugs developed for treating cholesterol gallstones (Castro-Torres et al., 2013).

  • Hepatitis C Virus Infection : Ursodeoxycholic acid is used in the treatment of hepatitis C virus infection to ameliorate elevated alanine aminotransferase levels (Ikegami & Matsuzaki, 2007).

  • Non-Alcoholic Fatty Liver Disease : It may be used as therapy for non-alcoholic fatty liver disease by regulating endoplasmic reticulum homeostasis, apoptosis, and oxidative stress (Mueller et al., 2017).

properties

IUPAC Name

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-32-12-8-25(21-33(32)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+/t24-,26+,27-,28-,29+,30+,31+,36+,37+,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVOESJEWSDJC-OBOLPPCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

401519-96-8
Record name 2-Methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl (3α,5β,7β)-3,7-dihydroxycholan-24-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401519-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NCX 1000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401519968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NCX-1000
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NCX-1000
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9G7HR5L1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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